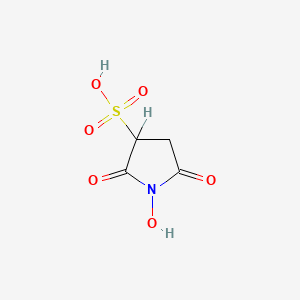

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

Overview

Description

N-Hydroxysulfosuccinimide (sodium salt) is a water-soluble sulfonated analog of N-hydroxysuccinimide. It is commonly used in bioconjugation techniques, particularly for the activation of carboxyl groups to form amine-reactive esters. The compound has the molecular formula C4H4NNaO6S and a molecular weight of 217.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxysulfosuccinimide (sodium salt) is synthesized by reacting N-hydroxysuccinimide with a sulfonating agent, typically in the presence of a dehydrating agent such as carbodiimides. The reaction conditions often involve mixing the reactants in an aqueous or methanolic solution and maintaining the reaction at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-Hydroxysulfosuccinimide (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxysulfosuccinimide (sodium salt) primarily undergoes substitution reactions, particularly with carboxyl groups to form active esters. These esters are highly reactive towards primary amines, facilitating the formation of stable amide bonds .

Common Reagents and Conditions

The most common reagents used in reactions involving N-Hydroxysulfosuccinimide (sodium salt) are carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or methanolic solutions at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving N-Hydroxysulfosuccinimide (sodium salt) are amine-reactive esters, which are used in various bioconjugation applications. These esters can further react with primary amines to form stable amide bonds, commonly used in protein cross-linking and labeling .

Scientific Research Applications

N-Hydroxysulfosuccinimide (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

N-Hydroxysulfosuccinimide (sodium salt) exerts its effects by activating carboxyl groups to form amine-reactive esters. These esters can then react with primary amines to form stable amide bonds. The activation process involves the formation of a reactive intermediate that facilitates the nucleophilic attack by the amine group, leading to the formation of the amide bond .

Comparison with Similar Compounds

Similar Compounds

N-Hydroxysuccinimide: A non-sulfonated analog that is less hydrophilic compared to N-Hydroxysulfosuccinimide (sodium salt).

N-Hydroxysulfosuccinimide: The free acid form of the compound, which is also used in similar bioconjugation applications.

Uniqueness

N-Hydroxysulfosuccinimide (sodium salt) is unique due to its water solubility and enhanced reactivity towards primary amines. This makes it particularly useful in aqueous bioconjugation reactions, where other less hydrophilic compounds may not perform as effectively .

Biological Activity

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, commonly referred to as sulfo-NHS, is a water-soluble sulfonated analog of N-hydroxysuccinimide (NHS). It plays a critical role in bioconjugation techniques, particularly in the activation of carboxyl groups to form amine-reactive esters. This compound is notable for its ability to modify proteins and colloidal particles, influencing various biological processes.

- Molecular Formula : C₄H₅NO₆S

- Molecular Weight : 217.13 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves its function as a cross-linking reagent. It forms reactive intermediates that facilitate the coupling of carboxyl groups with amines, leading to the formation of stable amide bonds. This reaction is crucial in various biochemical applications, including protein labeling and immobilization.

Biological Activity Overview

This compound exhibits several biological activities:

- Protein Modification : The compound modifies the surface of proteins and colloidal particles, impacting cellular functions such as signaling pathways and metabolic processes.

- Cellular Effects : It influences cell function by altering proteins and enzymes, which can affect gene expression and cellular metabolism.

- Stability and Toxicity : The compound is known for its stability and low toxicity when used at appropriate dosages. However, higher concentrations may lead to adverse effects .

Cellular Effects

The compound has been shown to effectively modify proteins without adverse effects at lower doses. In contrast, higher doses can disrupt cellular functions and metabolic activities.

Dosage Effects in Animal Models

Studies indicate that the effects of this compound vary significantly with dosage in animal models. Lower doses facilitate effective protein modification, while higher doses may cause toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein and peptide synthesis. It interacts with enzymes that facilitate amide bond formation, thereby influencing metabolic flux.

Application in Cancer Research

In a study involving pancreatic cancer treatment, this compound was utilized to create conjugates with chemotherapeutic agents like paclitaxel. These conjugates demonstrated enhanced efficacy in targeting cancer cells while minimizing systemic toxicity .

Use in Electrochemical Biosensors

The compound has also been employed in developing electrochemical biosensors for detecting protease activity. Its ability to modify surfaces allows for improved sensitivity and specificity in biosensing applications .

Comparative Analysis with Other Compounds

| Property/Compound | This compound | N-Hydroxysuccinimide (NHS) |

|---|---|---|

| Solubility | Water-soluble | Water-soluble |

| Reactivity | High reactivity towards amines | Moderate reactivity |

| Toxicity | Low toxicity at proper dosages | Low toxicity |

| Primary Use | Bioconjugation | Bioconjugation |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid with high purity?

- Methodological Answer : Synthesis typically involves sulfonation and hydroxylation of pyrrolidine derivatives under controlled acidic conditions. To ensure purity, employ column chromatography with polar stationary phases (e.g., silica gel) and monitor reaction progress via TLC or HPLC. Pre-purification steps, such as recrystallization using ethanol/water mixtures, are critical to remove unreacted intermediates . For reproducibility, maintain strict control of reaction temperature (20–25°C) and stoichiometric ratios of sulfonating agents (e.g., SO3 complexes) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy (200–400 nm range) and <sup>1</sup>H/<sup>13</sup>C NMR. For example, monitor proton shifts in the hydroxyl (-OH) and sulfonic acid (-SO3H) groups at pH 2–12. Stability can be quantified via degradation kinetics (first-order rate constants) and corroborated with DFT calculations to identify protonation states .

Q. What experimental approaches are effective for determining solubility in polar and nonpolar solvents?

- Methodological Answer : Use the shake-flask method with HPLC quantification. Prepare saturated solutions in solvents like water, DMSO, ethanol, and hexane, equilibrated at 25°C for 24 hours. Centrifuge to remove undissolved particles, and analyze supernatant concentrations. For low-solubility solvents, employ mass spectrometry (ESI-MS) with internal standards .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Utilize density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for sulfonation and hydroxylation steps. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine reaction conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in oxidation reactions?

- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., catalyst loading, solvent polarity). Use factorial design (2<sup>k</sup> experiments) to isolate confounding factors. For example, a 3-factor design (temperature, pH, substrate concentration) with ANOVA can pinpoint interactions affecting catalytic activity .

Q. How do impurities in this compound impact its reactivity, and what analytical methods detect them?

- Methodological Answer : Impurities like residual sulfonic anhydrides or hydroxylated byproducts can alter redox behavior. Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase for separation. Quantify impurities via external calibration curves and validate methods per ICH guidelines (e.g., LOD < 0.1%) .

Q. What reactor designs enhance scalability for continuous-flow synthesis of this compound?

- Methodological Answer : Microfluidic reactors with PTFE tubing (ID: 0.5–1 mm) enable precise mixing and heat transfer. Optimize residence time (5–10 min) via CFD simulations (e.g., COMSOL Multiphysics) to prevent clogging from precipitates. Integrate in-line IR spectroscopy for real-time monitoring .

Q. Data Analysis and Optimization

Q. How can machine learning improve predictive models for this compound’s spectroscopic properties?

- Methodological Answer : Train neural networks (e.g., PyTorch) on datasets of NMR/IR spectra paired with molecular descriptors (e.g., partial charges, dipole moments). Use 80:20 training-validation splits and optimize hyperparameters (learning rate, batch size) via grid search. Validate models against experimental spectra of structurally analogous sulfonic acids .

Q. What statistical methods are optimal for optimizing reaction yields in multi-step syntheses?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design. For a 3-step synthesis, vary factors like reaction time (Step 1), temperature (Step 2), and catalyst concentration (Step 3). Analyze interactions via contour plots and desirability functions to maximize yield .

Properties

IUPAC Name |

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJXGCIPWAVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002684 | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-78-0 | |

| Record name | N-Hydroxysulfosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.